molecular formula C21H22ClF3N4O2 B2455041 N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide CAS No. 338399-55-6

N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide

Cat. No. B2455041
CAS RN: 338399-55-6
M. Wt: 454.88
InChI Key: JNKWURXEPZXOMR-UHFFFAOYSA-N
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Description

N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C21H22ClF3N4O2 and its molecular weight is 454.88. The purity is usually 95%.
BenchChem offers high-quality N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Prodrug Development

This compound has been studied as a prodrug. For instance, Patterson, Cheung, and Ernest (1992) synthesized a related compound, 3-carboxyisoxazole, as a prodrug for an anti-inflammatory agent. This study highlights the potential of such compounds in the development of prodrugs with improved pharmacokinetic profiles (Patterson, Cheung, & Ernest, 1992).

2. Inhibition of Transcription Factors

The compound's analogs have been researched for their ability to inhibit transcription factors such as NF-kappaB and AP-1. Palanki et al. (2000) conducted structure-activity relationship studies on a similar compound, highlighting its potential in modulating gene expression (Palanki et al., 2000).

3. CNS Drug Development

Yamamoto et al. (2016) identified a structurally diverse compound related to this chemical as a potent Glycine Transporter 1 inhibitor. This research is significant for the development of drugs targeting the central nervous system (Yamamoto et al., 2016).

4. Antifungal Applications

Wu et al. (2012) synthesized N-(substituted pyridinyl) derivatives and evaluated their antifungal activities. This study suggests the potential use of this class of compounds in developing new antifungal agents (Wu et al., 2012).

5. Chemical Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds with structural similarities, highlighting their chemical properties and potential applications in various fields. For example, studies by McLaughlin et al. (2016) and Abonía et al. (2007) focus on the synthesis and analytical characterization of related compounds (McLaughlin et al., 2016); (Abonía et al., 2007).

properties

IUPAC Name

N-(4-tert-butylphenyl)-5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClF3N4O2/c1-20(2,3)12-4-6-14(7-5-12)28-19(30)17-9-15(31-29-17)11-27-18-16(22)8-13(10-26-18)21(23,24)25/h4-8,10,15H,9,11H2,1-3H3,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKWURXEPZXOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide

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